Compound Description: Amuvatinib is a multi-targeted receptor tyrosine kinase inhibitor with demonstrated activity against various kinases, including KIT, PDGFR, and FLT3. It has been investigated for its potential in treating various cancers. []
Compound Description: This compound, referred to as "Compound 6" in the research, is an amuvatinib derivative discovered through high-throughput screening for molecules that selectively target tumor cells under glucose starvation. It demonstrates efficacy in disrupting mitochondrial membrane potential, a crucial mechanism for tumor cell survival in glucose-deprived environments. []
Compound Description: Synthesized through a three-step process, this indazole derivative exhibits significant inhibitory activity against selected cancer cell lines. Its structure was confirmed by techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction. []
Compound Description: This molecule is a highly selective antagonist for α1D/1A-adrenergic receptors, exhibiting greater selectivity compared to the known antagonist naftopidil. HJZ-12 demonstrates promising activity in in vivo models of benign prostatic hyperplasia (BPH), shrinking prostate volume, and inducing apoptosis. Unlike naftopidil, HJZ-12 also shows apoptotic effects in human BPH-1 cells, independent of α1-adrenergic receptor blocking. []
Compound Description: Identified through a series of chemical modifications and subsequent optical resolution, YM580 displays potent androgen receptor antagonist activity. Preclinical studies demonstrate its effectiveness in decreasing prostate weight in rats, comparable to surgical castration, without significantly impacting serum testosterone levels. These properties make YM580 a promising candidate for prostate cancer monotherapy. []
Compound Description: RX-5902 is a novel compound found to induce apoptosis in cancer cells and exhibit potent anti-growth activity. Its mechanism of action involves downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. RX-5902 also demonstrates synergy with established anticancer agents and activity against drug-resistant cancer cells. Additionally, it has shown tumor growth inhibition and increased survival in xenograft models. []
Compound Description: This series of compounds, particularly 8d and 8j, show high selectivity for dopamine D3 receptors (D3Rs) over dopamine D2 receptors (D2Rs). They provided insights into the structural features crucial for D3R selectivity, specifically highlighting the importance of the carboxamide linker and the D3R's second extracellular (E2) loop. []
Compound Description: Characterized as a dopamine D3 ligand, this compound's crystal structure reveals a chair conformation for the piperazine ring and a dihedral angle of 47.71° between the piperazine and benzene rings. Crystallographic analysis further identifies intermolecular hydrogen bonds contributing to the compound's stability. []
Benzo(b)thiophen-3-yl-piperazines
Compound Description: This class of compounds, particularly exemplified by 1-[4-[3-[4-(6-fluorobenzo[b]thiophen-3-yl)-1-piperazinyl]propoxy]-3-methoxyphenyl]ethanone, exhibits antipsychotic activity. Their synthesis involves reacting specific compounds with benzo[b]thiophen-3-yl-piperazines. []
Compound Description: This series of arylpiperazines, including compounds 8 [4-[3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine] and 15 [4-[3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl]-1-(2-pyridyl)piperazine], was designed to possess mixed serotonergic and dopaminergic activity. Notably, these compounds display nanomolar affinity for 5-HT1A receptors and moderate affinity for D-2 receptors. Compound 8 has been specifically identified as a 5-HT1A receptor antagonist in in vivo behavioral studies. []
Compound Description: This compound serves as a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain. Its synthesis involves the nucleophilic displacement of bromide in a 4-bromopyrazole ring with [18F]fluoride. []
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: Based on the benzamide PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), known for its potent and selective dopamine D4 receptor binding, this series aimed to enhance dopamine D3 receptor affinity. Structural variations, including chain elongation and aromatic ring substitutions, led to the identification of high-affinity D3 ligands with improved selectivity over D2, D4, 5-HT1A, and α1 receptors. Compounds like 27 and 41 exhibit suitable properties for potential development as PET tracers. []
Compound Description: Structural analysis of this compound reveals a chair conformation for the piperazine ring. Additionally, the quinoline ring system exhibits specific dihedral angles with the phenyl and methoxyphenyl rings, indicating a particular spatial arrangement influenced by weak intermolecular C—H⋯π interactions in the crystal structure. []
Compound Description: This thieno[2,3-d]pyrimidine derivative exhibits potent and selective inhibition of vascular endothelial growth factor receptor 3 (VEGFR3). Compound 38k demonstrates significant activity against VEGF-C-induced human dermal lymphatic endothelial cells (HDLEC), MDA-MB-231, and MDA-MB-436 cells by inhibiting the VEGFR3 signaling pathway. Additionally, it shows antiproliferative and antimigratory effects, induces apoptosis, and causes cell cycle arrest at the G1/S phase in MDA-MB-231 and MDA-MB-436 cells. In vivo studies revealed acceptable pharmacokinetic properties and significant inhibition of breast cancer growth, including pulmonary metastasis, by targeting the VEGFR3 pathway. []
Compound Description: CPIPC acts as a partial and selective agonist for the transient receptor potential vanilloid 1 (TRPV1), which is important for pain signaling. Unlike potent agonists like capsaicin, CPIPC exhibits a milder activation profile, potentially reducing side effects while providing pain relief. Studies show CPIPC can alleviate inflammatory pain in mice, highlighting its potential as a therapeutic agent. []
Compound Description: Identified as a potential anticancer agent, 7b demonstrates selective cytotoxicity towards the MCF-7 breast cancer cell line, inducing apoptosis through caspase-3/7 activation. Notably, 7b exhibits greater efficacy against MCF-7 cells compared to MDA-MB-231 cells, highlighting its potential for targeting specific breast cancer subtypes. []
Compound Description: This compound exhibits potent anticancer activity, particularly against the MCF-7 breast cancer cell line. Mechanistic studies reveal that 5d induces apoptosis in MCF-7 cells through the activation of caspase-3/7. Notably, 5d shows higher cytotoxicity towards MCF-7 cells compared to MDA-MB-231 cells, highlighting its potential for selectively targeting specific breast cancer subtypes. []
(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide crystalline form
Compound Description: This crystalline form exhibits potential for treating cancer and other proliferative diseases. []
Compound Description: Identified through a multi-step virtual screening protocol, compound 6 shows promise as a non-acidic inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 value of 1.2 μM. []
Compound Description: This compound, discovered through virtual screening, acts as a non-acidic mPGES-1 inhibitor with an IC50 value of 1.3 μM. Notably, it offers potential for structural optimization to enhance its inhibitory activity. []
(4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b']difuran-2-carboxamide (5a-b)
Compound Description: This series of compounds serves as a starting point for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties. Compounds 10a–d and 13a–f, derived from 5a-b, show promising COX-2 inhibitory activity, comparable to diclofenac, and exhibit analgesic and anti-inflammatory effects. [, ]
Compound Description: This compound has been identified through virtual screening as a potential inhibitor of the human papillomavirus (HPV) 16 E6 protein. It exhibits a binding energy of -7.7 Kcal/mol with the E6 protein and interacts with residues crucial for binding to the tumor suppressor protein p53. This interaction suggests that this compound might inhibit E6-mediated p53 degradation and potentially restore p53 function. []
Compound Description: Identified through virtual screening as another potential inhibitor of the HPV 16 E6 protein, this compound exhibits a binding energy of -7.0 Kcal/mol with the E6 protein. Its interaction with residues crucial for binding to the tumor suppressor protein p53 suggests that this compound could potentially inhibit E6-mediated p53 degradation and restore p53 function. []
rel-(9R,10R,12S)-N-(2,6-Dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)
Compound Description: Compound B is a potent and selective dopamine D1 PAM with an EC50 of 43 nM. It exhibits selectivity for the D1 receptor over the D2 receptor. Notably, Compound B displays species selectivity, being active at human and nonhuman primate D1 receptors but lacking activity at rodent D1 receptors. This selectivity is attributed to a single amino acid difference at position 130 in the D1 receptor. []
Compound Description: R-VK4-40 is a highly selective dopamine D3 receptor antagonist with potential for treating opioid and cocaine use disorders. Unlike other D3 antagonists, R-VK4-40 does not worsen cardiovascular effects in the presence of cocaine or oxycodone. []
Compound Description: Like R-VK4-40, R-VK4-116 acts as a highly selective dopamine D3 receptor antagonist with potential for addressing opioid and cocaine use disorders. Importantly, R-VK4-116 does not exacerbate the cardiovascular effects of cocaine or oxycodone, unlike some other D3 antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.